4-Bromo-2-(difluoromethyl)benzaldehyde
Description
4-Bromo-2-(difluoromethyl)benzaldehyde (C₈H₅BrF₂O) is a brominated benzaldehyde derivative featuring a difluoromethyl (-CF₂H) substituent at the 2-position and a bromine atom at the 4-position of the aromatic ring. This compound is of significant interest in pharmaceutical and materials chemistry due to the unique electronic and steric effects imparted by the difluoromethyl group. Fluorine substituents are known to enhance metabolic stability and bioavailability by modulating lipophilicity and reducing basicity . The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, making this compound a valuable intermediate in synthetic workflows.
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYMCEQQYKMKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)benzaldehyde. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Another method involves the use of 4-bromobenzaldehyde as a starting material. The difluoromethyl group can be introduced through a series of reactions, including halogen exchange and subsequent functional group transformations. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of appropriate ligands and bases to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
4-Bromo-2-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and difluoromethyl groups. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 4-Bromo-2-(difluoromethyl)benzaldehyde with key analogs, highlighting structural differences and their impact on properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
